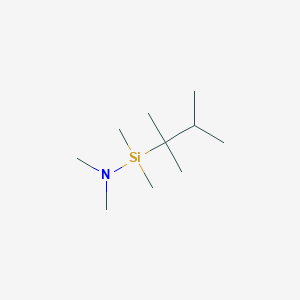

N-(Thexyldimethylsilyl)dimethylamine

Description

N-(Thexyldimethylsilyl)dimethylamine is a silylated amine compound characterized by a thexyldimethylsilyl group (2,3-dimethyl-2-butylsilyl) bonded to a dimethylamine moiety. Silylated amines are widely used in organic synthesis as protective groups for amines, reducing agents, and precursors for silicon-containing polymers. The bulky thexyldimethylsilyl group likely enhances steric hindrance, impacting reactivity, solubility, and thermal stability compared to simpler silyl derivatives.

Properties

CAS No. |

81484-86-8 |

|---|---|

Molecular Formula |

C10H25NSi |

Molecular Weight |

187.40 g/mol |

IUPAC Name |

N-[2,3-dimethylbutan-2-yl(dimethyl)silyl]-N-methylmethanamine |

InChI |

InChI=1S/C10H25NSi/c1-9(2)10(3,4)12(7,8)11(5)6/h9H,1-8H3 |

InChI Key |

MAEITZRAZRCOLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)[Si](C)(C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thexyldimethylsilyl)dimethylamine typically involves the reaction of dimethylamine with a thexyldimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

(CH3)2NH+(CH3)2SiCl(C6H13)→(CH3)2Si(C6H13)(CH3)2N+HCl

Industrial Production Methods

In industrial settings, the production of N-(Thexyldimethylsilyl)dimethylamine involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a solvent such as toluene to facilitate the mixing of reactants and to control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions

N-(Thexyldimethylsilyl)dimethylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various siloxane derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Typical reagents include halogenated compounds and strong bases.

Major Products

The major products formed from these reactions include siloxane derivatives and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Thexyldimethylsilyl)dimethylamine has a wide range of applications in scientific research:

Chemistry: Used as a silanizing agent for glass surfaces, particularly in the preparation of micro-electrodes.

Biology: Employed in the modification of glass slides for biological assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Thexyldimethylsilyl)dimethylamine primarily involves its ability to form strong bonds with glass surfaces. The compound reacts with hydroxyl groups on the glass surface, forming a stable siloxane bond. This modification enhances the hydrophobicity and chemical resistance of the glass surface, making it suitable for various applications .

Comparison with Similar Compounds

Research Findings and Data

Thermal Decomposition Analysis

Comparative thermal degradation studies (Figure 2 in ) show:

- Inert Atmosphere : Silylated amines decompose above 300°C, releasing dimethylamine (detected via m/z = 58).

- Oxidative Atmosphere : Exothermic peaks at similar temperatures indicate oxidation of dimethylamine to water and coupling products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.